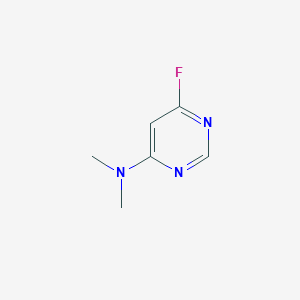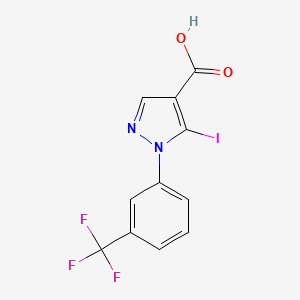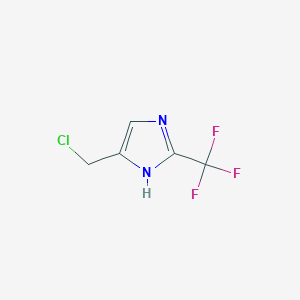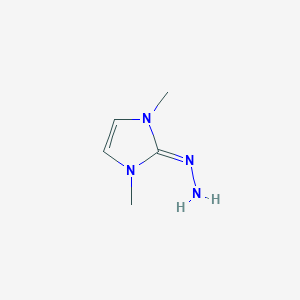
Pyrimidine, 4-fluoro-6-dimethylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-N,N-dimethylpyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C6H8FN3 and a molecular weight of 141.15 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 6-fluoro-N,N-dimethylpyrimidin-4-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 6-chloro-N,N-dimethylpyrimidin-4-amine with a fluorinating agent . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions for scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
6-Fluoro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-fluoro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form stable interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-N,N-dimethylpyrimidin-4-amine can be compared with other similar compounds such as:
6-Chloro-N,N-dimethylpyrimidin-4-amine: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine: Another fluorinated pyrimidine with different substitution patterns, leading to varied chemical and biological properties.
The uniqueness of 6-fluoro-N,N-dimethylpyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C6H8FN3 |
|---|---|
Molekulargewicht |
141.15 g/mol |
IUPAC-Name |
6-fluoro-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8FN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 |
InChI-Schlüssel |
TWPABSDXPPRMFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)





![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)


